4-Azido-N-(1-methylcyclopropyl)benzamide
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Overview
Description
4-Azido-N-(1-methylcyclopropyl)benzamide is an organic compound that features an azide group attached to a benzamide structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The azide group is known for its high reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(1-methylcyclopropyl)benzamide typically involves the introduction of the azide group to a pre-formed benzamide structure. One common method is the acyl azide method, which involves the conversion of a carboxylic acid derivative to an acyl azide using nitrous acid. The acyl azide can then react with an amine to form the desired benzamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out using continuous-flow systems. This approach allows for the safe generation and handling of the highly reactive azide intermediates. The continuous-flow method also offers advantages in terms of scalability and process control .
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-(1-methylcyclopropyl)benzamide can undergo a variety of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas or triphenylphosphine.
Common Reagents and Conditions
Nitrous Acid: Used for the formation of acyl azides from carboxylic acids.
Alkynes: React with azides in cycloaddition reactions to form triazoles.
Reducing Agents: Such as hydrogen gas or triphenylphosphine, used to reduce azides to amines.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides with alkynes.
Amines: Formed from the reduction of azides.
Scientific Research Applications
4-Azido-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The azide group can be used to introduce bioactive functionalities into drug molecules.
Materials Science: Employed in the cross-linking of polymers and the formation of highly reactive nitrenes for material modification.
Mechanism of Action
The mechanism of action of 4-Azido-N-(1-methylcyclopropyl)benzamide primarily involves the reactivity of the azide group. Upon activation, the azide group can release nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new products . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparison with Similar Compounds
Similar Compounds
4-Azido-N-cyclopropylbenzamide: Similar structure but without the methyl group on the cyclopropyl ring.
4-Azido-N-(1-methylcyclopropyl)aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
4-Azido-N-(1-methylcyclopropyl)benzamide is unique due to the presence of both the azide group and the 1-methylcyclopropyl group. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
4-azido-N-(1-methylcyclopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(6-7-11)13-10(16)8-2-4-9(5-3-8)14-15-12/h2-5H,6-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIKDWFVUNMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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